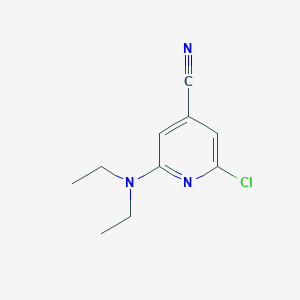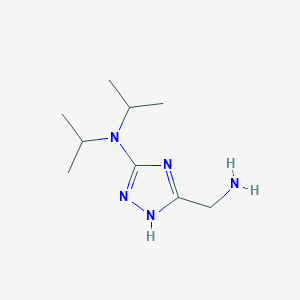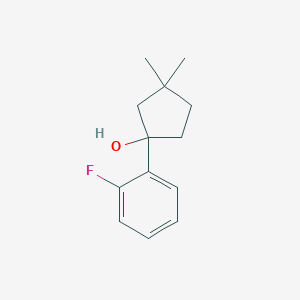
(5-Chloropyridin-3-yl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloropyridin-3-yl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C6H5ClNO2S. It is a derivative of pyridine, substituted with a chlorine atom at the 5-position and a methanesulfonyl chloride group at the 3-position. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloropyridin-3-yl)methanesulfonyl chloride typically involves the chlorination of pyridine derivatives followed by sulfonylation. One common method includes the reaction of 5-chloropyridine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloropyridin-3-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
(5-Chloropyridin-3-yl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various heterocyclic compounds.
Biology: Employed in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: Utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of (5-Chloropyridin-3-yl)methanesulfonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The methanesulfonyl chloride group is highly reactive, making it a useful reagent for introducing sulfonyl groups into organic molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparación Con Compuestos Similares
Similar Compounds
(6-Chloropyridin-3-yl)methanesulfonyl chloride: Similar structure but with the chlorine atom at the 6-position.
Methanesulfonyl chloride: Lacks the pyridine ring and chlorine substitution.
(5-Chloropyridin-2-yl)methanesulfonyl chloride: Chlorine atom at the 2-position instead of the 5-position.
Uniqueness
(5-Chloropyridin-3-yl)methanesulfonyl chloride is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. This makes it a valuable reagent in synthetic chemistry and various industrial applications .
Propiedades
Fórmula molecular |
C6H5Cl2NO2S |
|---|---|
Peso molecular |
226.08 g/mol |
Nombre IUPAC |
(5-chloropyridin-3-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H5Cl2NO2S/c7-6-1-5(2-9-3-6)4-12(8,10)11/h1-3H,4H2 |
Clave InChI |
CCTYFXCNQSUXIR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC=C1Cl)CS(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


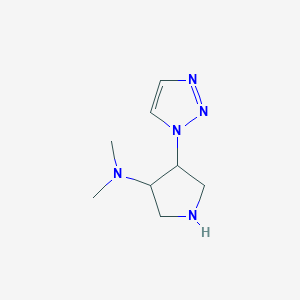

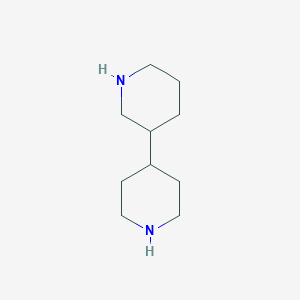

![2-[3-(2-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13199818.png)
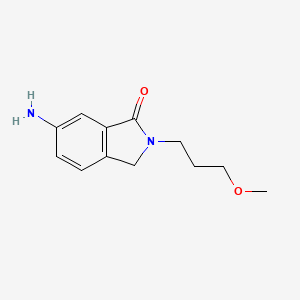
![1-Methyl-6-(propan-2-yl)-1H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B13199843.png)
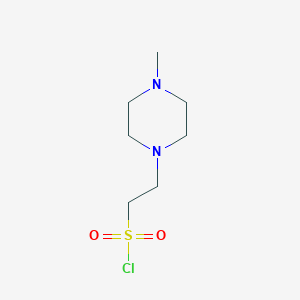
![4-{[(Benzyloxy)carbonyl]amino}-1-propylpiperidine-4-carboxylic acid](/img/structure/B13199848.png)
